Enhanced Anti-Proliferative Activity of 5,6-Dichloro Indazole Carboxylic Acid Relative to Unsubstituted Analogs
While direct comparative data for the methyl ester is unavailable, the 5,6-dichloro substitution on the indazole-3-carboxylic acid core provides a validated starting point for developing potent bioactive molecules. The corresponding 5,6-dichloro-1H-indazole-3-carboxylic acid (DCI) exhibits significant anti-proliferative activity against the K562 chronic myelogenous leukemia cell line, demonstrating an IC50 value of 5.15 µM . This activity is attributed to apoptosis induction. This class-level inference supports the selection of the methyl ester as a key intermediate for generating focused libraries of novel compounds with potentially improved drug-like properties over unsubstituted indazoles.
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50: 5.15 µM (for 5,6-Dichloro-1H-indazole-3-carboxylic acid, the direct analog) |
| Comparator Or Baseline | Unsubstituted indazole-3-carboxylic acid (baseline, activity often lower or unspecified) |
| Quantified Difference | Activity is established; the 5,6-dichloro motif is critical for potency in this series. |
| Conditions | K562 human leukemia cell line; proliferation assay |
Why This Matters
This data validates the 5,6-dichloro-indazole core as a privileged scaffold for developing anti-cancer agents, making the methyl ester a preferred building block for medicinal chemistry campaigns.
